Elafibranor
Overview
Description
Elafibranor, also known by its chemical name 2-[2,6-Dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-1(E)-propenyl]phenoxy]-2-methylpropanoic acid, is a medication primarily used for the treatment of primary biliary cholangitis . It is a dual peroxisome proliferator-activated receptor alpha and delta agonist . This compound has shown promise in treating various metabolic and liver diseases, including nonalcoholic steatohepatitis .
Preparation Methods
The synthesis of Elafibranor involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2,6-dimethylphenol.
Key Reactions: The key reactions include aldol condensation, esterification, and etherification.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of this compound involves optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Elafibranor undergoes various chemical reactions:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Scientific Research Applications
Elafibranor has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the effects of dual peroxisome proliferator-activated receptor activation.
Biology: In biological research, this compound is used to study its effects on lipid metabolism and glucose homeostasis.
Mechanism of Action
Elafibranor exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and delta. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . By activating these receptors, this compound helps to reduce bile acid synthesis, improve insulin sensitivity, and decrease inflammation . The molecular targets include genes involved in fatty acid oxidation, lipid transport, and glucose metabolism .
Comparison with Similar Compounds
Elafibranor is unique compared to other similar compounds due to its dual activation of peroxisome proliferator-activated receptors alpha and delta. Similar compounds include:
Fenofibrate: Primarily activates peroxisome proliferator-activated receptor alpha and is used to treat hyperlipidemia.
Pioglitazone: Activates peroxisome proliferator-activated receptor gamma and is used to treat type 2 diabetes.
Obeticholic Acid: Activates the farnesoid X receptor and is used to treat primary biliary cholangitis.
This compound’s dual activation mechanism provides a broader therapeutic potential, particularly in treating complex metabolic and liver diseases .
Properties
IUPAC Name |
2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFKFHDSCQHOL-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045330 | |
Record name | Elafibranor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |
Record name | Elafibranor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923978-27-2, 824932-88-9 | |
Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elafibranor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elafibranor [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elafibranor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elafibranor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELAFIBRANOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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